molecular formula C9H14O6 B14736166 dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B14736166
M. Wt: 218.20 g/mol
InChI Key: ROZOUYVVWUTPNG-OLQVQODUSA-N
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Description

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea . This method allows for the preparation of the compound at room temperature with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques are common in industrial settings to achieve the desired stereoisomeric purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to alter the oxidation state of the compound.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the resulting reactivity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6+

InChI Key

ROZOUYVVWUTPNG-OLQVQODUSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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